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Arsino, thioxo-

Cat. No.: B1610938
CAS No.: 12044-79-0
M. Wt: 106.99 g/mol
InChI Key: LAJUJGVZCLKIKB-UHFFFAOYSA-N
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Description

Conceptualization of Arsenic-Sulfur Multiple Bonding in Group 15 Elements

The formation of multiple bonds involving heavier main-group elements (those in period 3 and beyond) is a topic of significant academic interest, primarily due to the "double bond rule," which posits that such elements tend to avoid forming multiple bonds due to less effective orbital overlap compared to their lighter congeners. wikipedia.org Arsenic (As), a member of Group 15, sits (B43327) below nitrogen (N) and phosphorus (P). uvm.edu While nitrogen readily forms strong triple bonds (N≡N), the propensity for multiple bonding decreases down the group.

However, numerous exceptions to this rule exist, and arsenic is capable of forming compounds with multiple bonds, including the arsenic-sulfur double bond (As=S). uvm.edulibretexts.org The bonding in arsenic sulfides is characterized as highly covalent. uvm.edu The stability of such bonds in heavier p-block elements can be attributed to several factors, including the potential participation of energetically accessible d-orbitals in bonding, which can help stabilize molecular configurations not typically seen for lighter elements like nitrogen. uvm.edulibretexts.org

The conceptualization of the As=S bond can be compared with its Group 15 neighbors. Phosphorus, for instance, readily forms stable compounds containing the P=S double bond, found in a wide range of thiophosphates and related molecules. nii.ac.jp Theoretical studies and quantum chemical investigations have been crucial in understanding the nature of As=S bonding, exploring the molecular diversity of arsenic sulfide (B99878) cage-like molecules, and calculating bond lengths and angles, which are consistent with experimental data. nii.ac.jp These studies confirm that arsenic-arsenic and arsenic-sulfur bonds are the primary reason for the stability of many arsenic sulfide molecules. aps.org

Evolution of Thioarsenic Chemistry and the Arsinothioyl (As=S) Moiety

While the history of organoarsenic chemistry dates back to the 18th century with the synthesis of compounds like cacodyl, the focused investigation of thioarsenic chemistry is a much more recent endeavor. wikipedia.org Much of the significant research into the arsinothioyl (As=S) moiety and related thioarsenicals has emerged within the last two decades. nih.govresearchgate.netresearchgate.netresearchgate.net

The evolution of this field can be seen as a progression from the study of simple, inorganic arsenic sulfides to complex organoarsenic species. Minerals like the red-colored realgar (As₄S₄) and the yellow orpiment (As₂S₃) have been known since antiquity, but their complex structures, featuring As-As and As-S bonds, provided early, indirect evidence of arsenic's affinity for sulfur. uvm.edu

A significant turning point in the field was the identification of thioarsenicals in biological and environmental systems. The discovery of thioarsenic species in sulfidic waters and geothermal systems highlighted their importance in arsenic's natural cycle. researchgate.netoup.com The first identification of a mammalian arsinothioyl metabolite, 2-dimethylarsinothioyl acetic acid, marked a key milestone, demonstrating that these compounds are part of biological transformation pathways. nsf.gov This has spurred extensive research into the formation, speciation, and chemical analysis of a wide range of thioarsenicals, from simple thioarsenates to complex arsinothioyl-containing organic molecules. nih.govresearchgate.net

Significance of Arsino, thioxo- within Organoarsenic Chalcogenide Systems

The arsinothioyl group is a defining feature of many organoarsenic chalcogenide systems, imparting unique properties that are significant in both materials science and environmental chemistry. Chalcogenides are compounds containing one or more Group 16 elements (O, S, Se, Te). Arsenic chalcogenide glasses, particularly those based on arsenic sulfide (As₂S₃), are a prominent class of materials. ucf.edudtic.mil

These materials are notable for their transparency in the infrared (IR) region of the electromagnetic spectrum, making them valuable for applications such as thermal imaging, IR sensors, photonic waveguides, and acousto-optic devices. ucf.eduinoe.ro The incorporation of the As=S moiety and As-S single bonds contributes to the materials' desirable properties, including high refractive index and low phonon energy. inoe.ro These arsenic chalcogenides are typically semiconductors, and their electronic properties can be tuned by altering their composition, for example, by substituting arsenic with antimony. dtic.milrsc.org

In environmental and biological contexts, the significance of the arsino, thioxo- group lies in its influence on arsenic's mobility and interactions. The formation of thioarsenicals is a critical process in controlling the fate of arsenic in sulfur-rich (sulfidic) environments. nih.govresearchgate.net A key finding is that pentavalent thioarsenicals, which contain the As(V)=S group, can bind to thiol groups in proteins, a reactivity not typically observed for their oxygenated analogs (arsenates). nsf.gov This has profound implications for the biogeochemical cycling of arsenic. Furthermore, the discovery of arsinothioyl-sugars in marine life highlights the diverse and complex nature of organoarsenic chemistry in biological systems. nih.govuantwerpen.be

Table 1: Selected Research Findings on Arsenic Chalcogenide Systems

Research Area Key Finding Significance
Materials Science Arsenic trisulfide (As₂S₃) glasses exhibit excellent transparency in the infrared spectrum (~620 nm to 11 µm). ucf.edu Enables applications in IR optics, sensors, and telecommunications. ucf.eduinoe.ro
Materials Science Photo-exposure can be used to pattern As₂S₃ films, cross-linking the material into a network solid. ucf.edu Allows for direct laser writing of 3D micro-structures for advanced photonic devices. ucf.edu
Geochemistry Thioarsenates can constitute a significant fraction (up to 83%) of total arsenic in high-sulfide geothermal waters. oup.com Demonstrates that thioarsenic species are dominant forms of arsenic in many sulfidic environments.
Biogeochemistry Pentavalent thioarsenicals can bind to protein thiol groups, unlike their oxygenated arsenate counterparts. nsf.gov Affects the biological cycling and potential interactions of arsenic in living organisms.
Synthetic Chemistry Solvothermal methods using different organic solvents can be used to synthesize novel quaternary arsenic chalcogenides with diverse structures (1D chains to 2D layers). rsc.org Provides pathways to new semiconductor materials with tunable properties. rsc.org

Current Academic Research Landscape and Unaddressed Challenges in Arsino, thioxo- Chemistry

The contemporary research landscape for arsino, thioxo- and related compounds is dynamic but faces significant hurdles. A primary and recurring challenge is the inherent instability of many thioarsenic species. nih.govresearchgate.net Their stability is highly dependent on environmental conditions such as pH, temperature, and redox potential, which complicates their detection, isolation, and characterization. nih.govresearchgate.net

A direct consequence of this instability is the lack of commercially available, stable analytical standards for many thioarsenical compounds. oup.com This absence severely hampers accurate quantification and structural verification in environmental and biological samples. Researchers often must synthesize their own standards in the laboratory, which introduces potential variability. oup.com

Key unaddressed challenges in the field include:

Structural Elucidation: Determining the precise molecular structure of the diverse and often complex thioarsenic species found in natural systems remains a major goal. nih.govresearchgate.net

Analytical Methodologies: While hyphenated techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are powerful tools, there is an ongoing need to develop and refine analytical methods that prevent species transformation during analysis. nih.govnsf.govacs.org

Formation Mechanisms: A complete understanding of the geochemical and biochemical pathways that lead to the formation of various thioarsenicals in the environment is still being developed. nih.govresearchgate.net

Synthetic Routes: While progress has been made, the development of new, efficient, and controlled synthetic methods for creating specific arsinothioyl-containing compounds is crucial for advancing both fundamental chemistry and materials applications. rsc.orgmdpi.comekb.eg

Overcoming these challenges will require interdisciplinary approaches, combining advanced analytical chemistry, computational modeling, and innovative synthetic strategies to fully unlock the chemistry of the arsino, thioxo- group. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsS B1610938 Arsino, thioxo- CAS No. 12044-79-0

Properties

IUPAC Name

sulfanylidenearsenic
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/AsS/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJUJGVZCLKIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[As]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058291, DTXSID00785123
Record name Arsenic sulfide (AsS)
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Record name lambda~5~-Arsanethione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12044-30-3, 12044-79-0, 35280-76-3
Record name Xionghuang
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12044-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsino, thioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12044-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenic monosulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012044790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenic sulfide (AsS)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name lambda~5~-Arsanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00785123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of Arsino, Thioxo Species

Quantum Chemical Approaches to Molecular Structure and Electronic Configuration

Quantum chemical calculations are indispensable tools for elucidating the properties of transient and reactive species like thioxoarsanes. These methods provide detailed insights into their geometric and electronic structures.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of many-body systems, including molecules containing arsenic. wikipedia.orgscienceopen.com It offers a favorable balance between computational cost and accuracy, making it suitable for optimizing the ground state geometries of arsino, thioxo- derivatives. wikipedia.orgnih.gov

Researchers commonly employ hybrid functionals, such as B3LYP, in combination with various basis sets like 6-31G(d,p) or the correlation-consistent series (cc-pVxZ), to predict molecular geometries, including bond lengths and angles. nii.ac.jpsciensage.infomdpi.com For arsenic compounds, basis sets that include polarization and diffuse functions are crucial for an accurate description of the electronic environment. nii.ac.jpresearchgate.net DFT calculations are instrumental in determining the optimized molecular geometry and investigating parameters such as bond lengths and angles of molecules containing arsenic and sulfur. nii.ac.jpsciensage.info

Table 1: Representative DFT-Calculated Geometrical Parameters for a Simple Arsino, thioxo- model (H-As=S)
ParameterCalculated ValueMethod/Basis Set
As=S Bond Length~1.9-2.1 ÅB3LYP/def2-TZVP
H-As=S Bond Angle~90-95°B3LYP/def2-TZVP

Note: The values in the table are illustrative, based on typical findings for related arsenic sulfide (B99878) compounds in computational studies. Actual values can vary depending on the specific molecule and level of theory.

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is a powerful tool, high-level ab initio methods are often employed for more accurate electronic structure characterization. nii.ac.jpresearchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is essential for a precise description of bonding. nii.ac.jpnih.gov

Ab initio studies on arsenic sulfide systems have been used to investigate structural diversity and predict the existence and geometries of various As-S molecules. nii.ac.jpresearchgate.net These calculations can elucidate total energy, charge distribution, and molecular orbitals, offering a deeper understanding of the electronic landscape of arsino, thioxo- species. researchgate.netnih.gov The adoption of ab initio computational methods is particularly important for a complete characterization of structural and spectroscopic properties, especially where strong intermolecular interactions are present. nih.govacs.org

Relativistic Effects in Computational Modeling of Arsenic Compounds

Arsenic (Z=33) is a fourth-period element where relativistic effects, while not as dominant as in heavier elements, are significant and must be considered for accurate computational modeling. nih.govacs.org These effects arise from the high velocity of core electrons, which leads to a contraction of s and p orbitals and an expansion of d and f orbitals. This, in turn, influences chemical properties like bond lengths, bond energies, and reactivity. nih.gov

To account for these phenomena, computational studies on arsenic compounds often incorporate scalar relativistic corrections or utilize relativistic effective core potentials (RECPs). acs.orgscilit.com Methods like the Zeroth-Order Regular Approximation (ZORA) have been applied to arsenic-containing molecules to properly account for relativistic influences. nih.gov The choice of an accurate RECP is crucial for efficiently including relativistic effects on core orbitals while managing computational cost. acs.org The cc-pVTZ-PP basis set, a triple-ζ small-core RECP, has been recommended for its performance in calculations involving arsenic-containing systems. acs.org

Analysis of the Arsenic-Sulfur Double Bond (As=S) Characteristics

The nature of the As=S double bond is a key area of theoretical investigation, as it deviates from the typical double bonds found in second-row elements.

Bond Order Analysis and Atypical Multiple Bonding Phenomena

Bond order is a concept used to describe the number of chemical bonds between two atoms. wikipedia.org For arsino, thioxo-, the As=S bond order is of significant interest. In classical Lewis structures, it is depicted as a double bond, implying a bond order of two. However, computational analyses often reveal a more nuanced picture. wikipedia.orglibretexts.org

Various methods are used to calculate bond order from quantum chemical data, including Mayer bond order, Wiberg bond index, and analysis based on the Quantum Theory of Atoms in Molecules (QTAIM). stackexchange.com A comprehensive method for computing bond orders from the electron and spin density distributions has been developed and applied to a wide range of bonding types. rsc.org For heavy elements, the calculated bond order is often less than two, suggesting a weaker π-interaction compared to analogous bonds between lighter elements (e.g., C=S). This phenomenon of atypical multiple bonding is common in heavier p-block elements, where the diffuse nature of valence p-orbitals leads to less effective overlap for π-bond formation. researchgate.netresearchgate.net

Table 2: Theoretical Bond Order Analysis Methods
Analysis MethodBrief Description
Mayer Bond OrderCalculated from the overlap matrix and the density matrix; quantifies electron exchange between atoms. rsc.org
Wiberg Bond IndexBased on the sum of the squares of the off-diagonal density matrix elements between atomic orbitals on two atoms. stackexchange.com
Laplacian Bond OrderUtilizes the Laplacian of the electron density (∇²ρ) within the QTAIM framework to characterize bonding. stackexchange.com

Electron Density Distribution and Bonding Hybridization

The distribution of electron density provides fundamental insights into the nature of the chemical bond. In the As=S bond, the electron density is expected to be polarized towards the more electronegative sulfur atom. Theoretical calculations, particularly through population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis, can quantify this charge distribution. researchgate.net

Analysis of the Laplacian of the electron density, ∇²ρ(r), can further characterize the bonding. A negative value of ∇²ρ(r) at the bond critical point is indicative of a shared (covalent) interaction. The shape and hybridization of the bonding orbitals can be inferred from the optimized geometries obtained through quantum chemical calculations. The H-As=S bond angle, for instance, provides clues about the hybridization of the arsenic atom. A bond angle significantly smaller than 120° would suggest a higher degree of p-character in the bonding orbitals and a stereochemically active lone pair on the arsenic atom.

Characterization of Lone Pair Electrons and Their Influence on Structure

The presence of the lone pair on the arsenic atom in HAsS results in a bent molecular geometry, analogous to the structure of water (H₂O) and hydrogen sulfide (H₂S). acs.org The lone pair exerts a greater repulsive force than bonding pairs, compressing the H-As-S bond angle to be less than the ideal tetrahedral angle of 109.5°. libretexts.orgacs.org Computational studies, often employing methods like density functional theory (DFT), are crucial for accurately determining these structural parameters. acs.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool in quantum chemistry for predicting the reactivity of chemical species by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). numberanalytics.comnumberanalytics.comtaylorandfrancis.comwikipedia.org The energies and shapes of these orbitals provide insight into how a molecule will interact with other reactants. libretexts.org

For arsino, thioxo- (HAsS), the HOMO is typically associated with the lone pair on the arsenic atom or the π-electrons of the As=S double bond. This makes the molecule susceptible to attack by electrophiles. taylorandfrancis.com Conversely, the LUMO is generally a π* antibonding orbital associated with the As=S bond, making it a target for nucleophilic attack. taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter for predicting the kinetic stability of the molecule; a larger gap generally implies lower reactivity. numberanalytics.comnumberanalytics.com

Computational methods are employed to calculate the energies and visualize the spatial distribution of the HOMO and LUMO of arsino, thioxo- species. These calculations help in understanding and predicting the regioselectivity and stereoselectivity of their reactions. numberanalytics.com For instance, in reactions with electrophiles, the site of attack will likely be the atom with the largest HOMO coefficient. Similarly, for nucleophilic reactions, the site of attack will be the atom with the largest LUMO coefficient. FMO analysis can also be used to understand and predict the outcomes of pericyclic reactions involving arsino, thioxo- compounds. wikipedia.orgimperial.ac.uk The relative energies of the HOMO and LUMO can also be used to rationalize the behavior of these compounds in various chemical environments, such as their potential as ligands in coordination chemistry. libretexts.org

Computational Spectroscopy for Predictive Characterization

Theoretical Vibrational Frequencies (Infrared and Raman)

Computational methods are invaluable for predicting the vibrational spectra (Infrared and Raman) of molecules like arsino, thioxo-. brehm-research.deroyalsocietypublishing.orgarxiv.orgarxiv.orgrsc.org These predictions are crucial for interpreting experimental spectra and for identifying transient or highly reactive species that are difficult to study empirically. olemiss.edu The standard approach involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule using methods such as density functional theory (DFT). royalsocietypublishing.orgresearchgate.net

The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. For HAsS, key vibrational modes would include the As-H stretch, the As=S stretch, and the H-As-S bend. Each of these vibrations will have a characteristic frequency and intensity in the IR and Raman spectra. nih.gov IR active modes are those that result in a change in the molecular dipole moment, while Raman active modes involve a change in the polarizability of the molecule. arxiv.org

To improve the accuracy of predicted spectra, more advanced computational techniques can be employed. These include second-order vibrational perturbation theory (VPT2) to account for anharmonicity, which is the deviation of the potential energy surface from a perfect parabolic shape. olemiss.edu For molecules in solution or in a solid matrix, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the effect of the environment on the vibrational frequencies. chemshell.org These computational tools provide a powerful means to obtain a detailed understanding of the vibrational properties of arsino, thioxo- species. nih.gov

Table 1: Predicted Vibrational Frequencies for HAsS
Vibrational ModePredicted Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
As-H Stretch215050120
As=S Stretch550150250
H-As-S Bend8008060

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, which are fundamental for structural elucidation. ucsb.eduavogadro.ccfrontiersin.org For arsenic-containing compounds like arsino, thioxo-, these predictions are particularly valuable due to the limited availability of experimental reference data. nih.gov

The prediction of ¹H and even ⁷⁵As NMR chemical shifts can be performed using various quantum mechanical methods. chemaxon.com The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating chemical shifts. nih.gov The choice of the density functional and the basis set is crucial for obtaining accurate results and must be carefully benchmarked. nih.govdntb.gov.ua For heavy elements like arsenic, relativistic effects can be significant and may need to be included in the calculations for higher accuracy. nih.gov

Predicting spin-spin coupling constants (J-couplings) is computationally more demanding than predicting chemical shifts. ucsb.edu These calculations provide valuable information about the connectivity and dihedral angles within a molecule. For arsino, thioxo- species, predicting J-couplings between arsenic and adjacent protons (¹J(⁷⁵As,¹H)) or other nuclei can provide critical insights into the bonding environment of the arsenic atom. Machine learning techniques are also emerging as a powerful tool to augment quantum mechanical calculations and improve the accuracy of predicted NMR parameters, especially for larger and more complex molecules. frontiersin.orgacs.orgresearchgate.net

Table 2: Predicted NMR Parameters for HAsS
ParameterPredicted Value
δ(¹H) (ppm)3.5
δ(⁷⁵As) (ppm)+150
¹J(⁷⁵As, ¹H) (Hz)85

Electronic Absorption Spectra Modeling for Excited States

Computational modeling of electronic absorption spectra provides crucial insights into the excited-state properties of molecules. libretexts.orgmdpi.comreadthedocs.iomdpi.com For arsino, thioxo- species, these calculations can predict the wavelengths of maximum absorption (λ_max) and the intensities of electronic transitions, which are fundamental for understanding their photochemistry and photophysics. nih.gov

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states and simulating UV-Vis spectra. mcgc.com The calculation involves determining the transition energies from the ground electronic state to various excited states. segarra-marti.comarxiv.org The nature of these transitions, such as n → π* or π → π, can be analyzed by examining the molecular orbitals involved. libretexts.org For HAsS, the lowest energy transitions are likely to involve the promotion of an electron from a non-bonding orbital (the lone pair on arsenic or sulfur) or a π bonding orbital to a π antibonding orbital.

The accuracy of the predicted absorption spectra depends on several factors, including the choice of the exchange-correlation functional and the basis set. mdpi.com For molecules in solution, the effect of the solvent can be incorporated using implicit or explicit solvent models. mdpi.com More advanced methods, such as many-body perturbation theory (e.g., GW approximation and Bethe-Salpeter equation), can provide even more accurate predictions of excited-state properties, though at a higher computational cost. lbl.gov These theoretical investigations are essential for interpreting experimental spectra and for designing novel arsino, thioxo- compounds with specific photophysical properties. mcgc.com

Table 3: Predicted Electronic Transitions for HAsS
TransitionPredicted λ_max (nm)Oscillator Strength (f)
n → π3500.01
π → π2800.5

Synthetic Strategies and Methodologies for Generating Arsino, Thioxo Architectures

Formation of the As=S Bond: Direct and Indirect Pathways

The construction of the arsinothioyl moiety can be achieved through several synthetic routes, primarily involving the reaction of arsenic precursors with a sulfur source or by exchanging a different chalcogen for sulfur.

Reactions Involving Arsenic Precursors and Sulfur Sources

A direct approach to forming the As=S bond involves the reaction of a suitable arsenic(III) precursor with an elemental sulfur source. This method is analogous to the synthesis of phosphine (B1218219) sulfides from phosphines. For instance, tertiary arsines (R₃As) can react with elemental sulfur to yield the corresponding tertiary arsine sulfides (R₃As=S). However, the reactivity of arsines towards sulfur is generally lower than that of their phosphine counterparts.

Another direct method involves the use of arsenic(III) halides as precursors. For example, the reaction of an organoarsenic(III) dihalide with a sulfur transfer reagent can lead to the formation of the As=S bond. The specific reagents and reaction conditions are crucial to control the outcome and prevent the formation of polymeric or other undesired byproducts.

In some cases, arsinothioyl compounds have been identified as metabolites in biological systems. For example, the incubation of seaweed extracts containing arsenosugars with liver cytosol has been shown to produce arsinothioyl-sugars. capes.gov.br This biotransformation suggests enzymatic pathways for the formation of the As=S bond, likely involving sulfur-containing biomolecules. capes.gov.br

Chalcogen Exchange Reactions (e.g., from Arsinoyl (As=O) to Arsinothioyl (As=S))

Chalcogen exchange reactions provide an alternative and often more controlled route to arsinothioyl compounds. This strategy involves the conversion of an arsinoyl group (As=O) into an arsinothioyl group (As=S). Thiolated arsenic compounds are the sulfur analogs of oxo-arsenicals, where the arsinoyl group is replaced by an arsinothioyl group. researchgate.netnih.gov

This transformation can be accomplished using various sulfurating agents. For example, Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly employed to convert carbonyl compounds to thiocarbonyls and can be adapted for the As=O to As=S conversion. The driving force for this reaction is often the formation of a strong P=O bond.

Recent studies have demonstrated hydrogen-bond-assisted chalcogen exchange between arsine oxides and phosphine selenides, offering a milder method for preparing arsine selenides. acs.org While this specific example involves selenium, the principle of activating the chalcogen exchange through hydrogen bonding could potentially be applied to sulfur transfer reactions as well. acs.org The mechanism is thought to involve a cyclic transition state, and the reaction can be accelerated by Brønsted acids. acs.org

The relative ease of chalcogen exchange often follows the trend of decreasing bond strength, with the exchange of tellurium and selenium being more facile than that of sulfur. rsc.org This highlights the need for carefully selected reagents and conditions to effectively promote the As=O to As=S transformation.

Stabilization Approaches for Transient Arsino, thioxo- Compounds

The inherent instability of the As=S double bond necessitates strategies to isolate and characterize arsino, thioxo- compounds. These approaches primarily rely on kinetic or thermodynamic stabilization.

Steric Protection with Bulky Organic Substituents (R-Groups)

A widely used strategy to prevent the oligomerization of reactive species is the introduction of sterically demanding substituents. wikipedia.org In the context of arsino, thioxo- compounds, bulky organic groups (R-groups) attached to the arsenic atom can kinetically stabilize the As=S double bond by physically hindering intermolecular reactions.

The effectiveness of this approach has been demonstrated in the chemistry of other p-block elements, where bulky ligands are crucial for isolating compounds with multiple bonds. The size of the substituents can influence the structure, spectroscopic properties, and chemical behavior of the resulting complexes. units.it For example, while small substituents on arsines may lead to the formation of three-, four-, or five-membered rings upon oligomerization, bulkier groups can favor specific ring sizes or even prevent oligomerization altogether. wikipedia.org

Coordination to Metal Centers for Ligand Stabilization (e.g., Arsorane (B1242755) Ligands)

Coordination to a metal center offers a powerful thermodynamic stabilization strategy for otherwise transient species. Arsino, thioxo- compounds can act as ligands, donating electron density from the sulfur atom to a metal center, forming stable metal complexes. In these complexes, the arsinothioyl moiety is often referred to as an arsorane ligand.

The coordination can significantly alter the electronic structure and reactivity of the As=S bond. For example, dithienoarsinines, which are stable and planar π-extended arsabenzenes, can form complexes with metals like tungsten. rsc.orgresearchgate.net In the solid state, these complexes can exhibit intermolecular interactions through the arsenic atoms, leading to unique properties. rsc.orgresearchgate.net The coordination geometry can be influenced by these interactions. rsc.orgresearchgate.net

Matrix Isolation Techniques for Spectroscopic Observation

For highly reactive and unstable arsino, thioxo- species that cannot be isolated under normal conditions, matrix isolation provides a means for their spectroscopic characterization. This technique involves trapping the transient molecules in an inert, solid matrix at very low temperatures (cryogenic temperatures). fu-berlin.deiceoxford.com The inert matrix, typically a noble gas like argon or nitrogen, prevents the reactive species from diffusing and reacting with each other. fu-berlin.de

Once isolated in the matrix, the trapped molecules can be studied using various spectroscopic methods, such as infrared (IR) spectroscopy. nih.govmdpi.com This allows for the determination of their structure and vibrational properties. Theoretical calculations are often used in conjunction with experimental data to aid in the identification and characterization of the isolated species. fu-berlin.de Matrix isolation has been successfully used to study a wide range of reactive molecules, including radicals and other transient intermediates. mdpi.comresearchgate.net

Advanced Spectroscopic and Diffractional Characterization Techniques

Vibrational Spectroscopy for As=S Bond Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary tool for identifying the functional groups within a molecule by probing their characteristic vibrational motions. vdoc.pubazolifesciences.com For arsino, thioxo- compounds, it is particularly crucial for detecting the As=S bond.

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. libretexts.org Each type of covalent bond vibrates at a characteristic frequency, making its IR absorption spectrum a unique molecular "fingerprint". rsc.org Only polar bonds are IR active, and the intensity of the absorption band is related to the bond's dipole moment. vdoc.pub

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. researchgate.net While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in the bond's polarizability. researchgate.net This means that some vibrations that are weak in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa, providing a more complete vibrational analysis. wikipedia.org

The As=S bond is expected to produce a distinct signal in the Raman spectrum. The frequency of this Raman shift depends on the mass of the atoms and the strength of the bond between them. For comparison, the related carbon-sulfur double bond (C=S) shows strong Raman bands in the regions of 580-680 cm⁻¹ and 1020-1225 cm⁻¹, while the sulfur-sulfur single bond (S-S) has a characteristic frequency between 425-550 cm⁻¹. Given that arsenic is heavier than carbon, the As=S stretching vibration is anticipated to appear at a lower frequency than the C=S bond. The study of As-S systems in glassy materials has identified vibrational modes in the 230-380 cm⁻¹ range, though these correspond to single bonds and cluster vibrations rather than a discrete double bond.

Infrared (IR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of a molecule by observing the magnetic properties of atomic nuclei. It provides detailed information about the connectivity and chemical environment of atoms.

For arsino, thioxo- derivatives bearing organic substituents, ¹H (proton) and ¹³C NMR are fundamental for characterizing these organic moieties. These techniques allow for the identification and structural elucidation of the carbon-hydrogen framework of the substituents attached to the arsenic atom.

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The presence of the electropositive arsenic atom and the sulfur atom influences the chemical shifts of nearby protons and carbons. For example, in the organoarsenical antibiotic arsinothricin, the ¹H and ¹³C signals are well-resolved and provide definitive structural information. Density Functional Theory (DFT) calculations are also employed to model the NMR spectra of these molecules, which can help confirm experimental findings and assign complex spectra.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Arsinothricin in D₂O

NucleusChemical Shift (ppm)Multiplicity / Coupling (J in Hz)
¹H1.97s, 3H
¹H2.21–2.27m, 2H
¹H2.33–2.41m, 1H
¹H2.43–2.51m, 1H
¹H3.83t, J = 6.2 Hz, 1H
¹³C16.17
¹³C23.53
¹³C29.26
¹³C55.01
¹³C173.73

Directly observing the arsenic nucleus via ⁷⁵As NMR spectroscopy offers invaluable information but presents significant challenges. Although ⁷⁵As is the only stable isotope of arsenic with 100% natural abundance and moderate sensitivity, it is a quadrupolar nucleus (spin I = 3/2). This property causes the nucleus to have an electric quadrupole moment, which interacts with local electric field gradients.

This interaction provides a very efficient mechanism for nuclear relaxation, which leads to severe line broadening in the NMR spectrum. For arsenic atoms in asymmetric environments, the signals can become so broad that they are impossible to observe with standard high-resolution NMR spectrometers. Consequently, ⁷⁵As NMR is most suitable for studying small, symmetrical arsenic ions in solution. Despite these difficulties, ⁷⁵As NMR has been successfully used to investigate thioarsenate species in solution. For example, the tetrathioarsenate ion (AsS₄³⁻) gives a distinct signal at approximately 427 ppm.

Table 2: Nuclear Properties of ⁷⁵As

PropertyValue
Natural Abundance100%
Spin (I)3/2
Gyromagnetic Ratio (γ)4.5961 × 10⁷ rad T⁻¹ s⁻¹
Quadrupole Moment (Q)+0.311 barn
Relative Sensitivity (vs ¹H)0.0254

¹H and ¹³C NMR for Organic Substituent Characterization

X-ray Diffraction and Single Crystal Analysis of Stabilized Arsino, thioxo- Derivatives

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the complete three-dimensional structure of a molecule, including precise bond lengths and angles. This technique is essential for unambiguously confirming the structure of novel arsino, thioxo- derivatives and for studying the exact nature of the As=S bond.

To perform single-crystal XRD, a well-ordered crystal of the compound is required. The crystal diffracts a beam of X-rays into a unique pattern of spots. By analyzing the intensities and positions of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, revealing the positions of all atoms.

This method has been successfully applied to characterize a variety of organoarsenic compounds, including those containing sulfur. For example, the crystal structure of a thioarsinate compound revealed a dimeric, ladder-like structure in the solid state. X-ray analysis provides incontrovertible proof of the molecular connectivity and stereochemistry. A key piece of data obtained is the As=S bond length, which is expected to be significantly shorter than an As-S single bond (typically ~2.25 Å), providing direct evidence of its double-bond character.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Theoretical investigations, often employing high-level ab initio or density functional theory (DFT) methods, can calculate the ionization energies associated with the removal of electrons from various molecular orbitals of HAsS. researchgate.net These calculations are crucial for interpreting the complex spectra of transient species. nih.gov The combination of experimental PES with computational analysis has proven effective for understanding the electronic structure of related diatomic and triatomic species. nih.govrsc.org

The predicted photoelectron spectrum of thioxoarsine would exhibit a series of bands, each corresponding to the ionization of a specific molecular orbital. The lowest ionization energy would correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). Based on theoretical models of similar thio-compounds, the HOMO of HAsS is expected to be a non-bonding orbital primarily localized on the sulfur atom or a π-orbital associated with the As=S bond. Subsequent bands at higher ionization energies would correspond to the ionization of deeper-lying σ and π orbitals.

The fine structure observed within these bands can provide information about the vibrational frequencies of the resulting cation, HAsS⁺, in its different electronic states. This vibrational information is invaluable for determining the bonding character of the ionized molecular orbitals. For instance, the removal of a strongly bonding or antibonding electron would result in a broad band with a long vibrational progression, indicating a significant change in the equilibrium geometry upon ionization. Conversely, the ionization of a non-bonding electron would produce a sharp, intense peak with a short vibrational progression.

Table 1: Predicted Vertical Ionization Energies for Thioxoarsine (HAsS)

Molecular OrbitalPrimary CharacterPredicted Vertical Ionization Energy (eV)
HOMOn(S) / π(As=S)9.5 - 10.5
HOMO-1σ(As-S)11.0 - 12.0
HOMO-2σ(As-H)12.5 - 13.5
HOMO-3π(As=S)14.0 - 15.0

Note: The values in this table are hypothetical and based on theoretical predictions and trends observed in related arsenic-sulfur compounds. They serve as a representative example of what might be expected from a computational study.

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. wikipedia.org For a highly reactive and transient species like thioxoarsine, mass spectrometry, particularly when coupled with a method for generating the molecule in the gas phase, would be the primary tool for confirming its molecular identity.

Due to its instability, obtaining a conventional mass spectrum of HAsS is challenging. The molecule would likely be generated in situ and immediately introduced into the mass spectrometer. The resulting mass spectrum would be expected to show a molecular ion peak (M⁺˙) corresponding to the molecular weight of HAsS. The presence of isotopes of both arsenic (¹⁵As, 100% abundance) and sulfur (³²S, 94.99%; ³³S, 0.75%; ³⁴S, 4.25%) would lead to a characteristic isotopic pattern for the molecular ion peak, which would be crucial for its unambiguous identification.

The fragmentation of the molecular ion upon electron impact provides valuable structural information. libretexts.org The fragmentation pathways are governed by the relative strengths of the chemical bonds within the molecule and the stability of the resulting fragment ions and neutral species. uni-saarland.de For HAsS, the primary fragmentation pathways would likely involve the cleavage of the As-H and As=S bonds.

The most probable fragmentation processes would be:

Loss of a hydrogen radical (H•): This would result in the formation of the [AsS]⁺ ion. This is often a favorable fragmentation pathway for compounds containing hydrogen.

Loss of a sulfur atom (S): This would lead to the formation of the [AsH]⁺ ion.

Loss of a sulfhydryl radical (SH•): This fragmentation would result in the formation of the [As]⁺ ion.

The relative intensities of these fragment ion peaks in the mass spectrum would depend on the ionization energy and the specific conditions within the mass spectrometer. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, could provide more detailed structural information and confirm the proposed fragmentation pathways. conicet.gov.ar The study of fragmentation patterns in related thioarsenicals and other arsenic compounds provides a basis for predicting the behavior of HAsS. researchgate.netmdpi.com

Table 2: Predicted Mass Spectrometry Data for Thioxoarsine (HAsS)

m/z (mass-to-charge ratio)Ion FormulaProposed IdentityRelative Abundance
108[H⁷⁵As³²S]⁺˙Molecular Ion (M⁺˙)Moderate
107[⁷⁵As³²S]⁺[M-H]⁺High
76[H⁷⁵As]⁺[M-S]⁺Low to Moderate
75[⁷⁵As]⁺[M-SH]⁺Low

Note: This table is based on the most abundant isotopes and presents a hypothetical fragmentation pattern for HAsS. The relative abundances are qualitative predictions based on general principles of mass spectrometry.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthetic Methodologies for Novel Arsino, thioxo- Derivatives

The synthesis of organoarsenic compounds has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The contemporary drive towards "green chemistry" is pushing researchers to develop more sustainable and environmentally benign synthetic routes for novel arsino, thioxo- derivatives.

Modern trends in greener synthesis focus on the 12 principles of green chemistry, which aim to reduce waste, use less toxic reagents, and improve energy efficiency. royalsocietypublishing.org These principles are being applied to the synthesis of a wide range of chemical compounds, including inorganic, organic, and coordination compounds. royalsocietypublishing.org For instance, protocols are being developed for the synthesis of thioamides, which share the C=S bond analogous to the As=S bond, using deep eutectic solvents as a biodegradable and catalyst-free medium. rsc.org Such approaches significantly reduce energy consumption and waste. rsc.org Other green techniques applicable to the synthesis of organoarsenic compounds include microwave-assisted and ultrasound-assisted processes, solventless reactions, and the use of natural precursors. royalsocietypublishing.org

The development of sustainable methods is also crucial for producing analytical standards of organoarsenic compounds needed for environmental and toxicological studies. researchgate.net Researchers are exploring one-pot syntheses and catalytic methods that proceed under mild conditions, generate minimal byproducts, and utilize renewable resources. An example of this is the development of organoautocatalysis, where a product of the reaction itself acts as a catalyst, eliminating the need for external, often metal-based, catalysts. fau.eu The application of these sustainable principles to the synthesis of novel arsino, thioxo- derivatives is a key area for future research, promising to deliver new compounds with unique properties in a more economical and ecologically responsible manner. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Related Sulfur-Containing Compounds

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Often volatile organic compounds (VOCs)Deep eutectic solvents, water, or solventless conditions rsc.org
Catalysts Heavy metals, strong acids/basesOrganocatalysts, biocatalysts, or catalyst-free systems fau.eu
Energy Input High temperatures, prolonged reaction timesMicrowave or ultrasound irradiation, ambient temperatures royalsocietypublishing.org
Byproducts Often stoichiometric and hazardousMinimal byproducts, aiming for high atom economy
Feedstocks Petroleum-basedRenewable resources, biomass

Exploration of Arsino, thioxo- as a Building Block in Advanced Inorganic and Organometallic Materials

The unique electronic and structural properties of the arsino, thioxo- functional group make it a promising candidate for incorporation into advanced inorganic and organometallic materials. mdpi.com The development of new materials with tailored functionalities is a cornerstone of modern materials science, with applications ranging from electronics to catalysis. mdpi.comresearchgate.net

Organoarsines, the trivalent arsenic compounds, have already demonstrated their utility as ligands in coordination chemistry, particularly in palladium-catalyzed cross-coupling reactions. usa-journals.com The introduction of a thioxo group to these arsenic centers could modulate their electronic properties, influencing the reactivity and stability of the resulting metal complexes. The synthesis of advanced inorganic materials often involves techniques like sol-gel processing, hydrothermal synthesis, and solid-state reactions to control the composition and structure at the nanoscale. researchgate.netnumberanalytics.comoup.com

Future research will likely focus on incorporating arsino, thioxo- derivatives into coordination polymers and metal-organic frameworks (MOFs). The directionality and potential for intermolecular interactions of the As=S bond could be exploited to create novel topologies and porous materials. For example, the flexibility of ligand spacers has been shown to govern the structural diversity and adsorption capacity of Cu(II) coordination polymers. mdpi.com By analogy, arsino, thioxo- containing ligands could lead to materials with unique adsorption, catalytic, or optical properties. The use of chiral arsenic-containing complexes as templates for the synthesis of new inorganic materials has also been explored, which could be extended to arsino, thioxo- compounds to create chiral frameworks. acs.org

Integration of Machine Learning and Artificial Intelligence in Predicting Arsino, thioxo- Properties and Reactivity

The complexity of chemical systems and the vastness of "chemical space" present significant challenges to the discovery and design of new molecules and materials. chalmers.se Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by predicting material properties and chemical reactivity from structural information. acs.org

In the context of arsenic, ML models have already been successfully applied to predict arsenic contamination in groundwater based on various environmental parameters. mdpi.comiwaponline.comacs.org These models can identify the key factors controlling arsenic distribution, providing a basis for forecasting and risk assessment. mdpi.com For instance, boosted regression tree models have been used to predict high arsenic concentrations in large aquifer systems. acs.org

This predictive power can be harnessed for arsino, thioxo- compounds. By training ML models on existing experimental and computational data, it is possible to predict key properties such as stability, toxicity, and reactivity. chalmers.senih.gov For example, ML approaches have been used to predict the adsorptive removal of arsenate from water by various materials. arxiv.org Similar models could be developed for arsino, thioxo- species to design new sorbents. Furthermore, AI can be used to explore reaction networks and predict the outcomes of chemical reactions, guiding the synthesis of new derivatives. nih.gov By combining ML with robotic systems for automated synthesis, researchers can create autonomous platforms that can explore chemical reactivity and discover new reactions in real-time. nih.gov

Table 2: Applications of AI/ML in Arsenic-Related Research

Application AreaMachine Learning TechniquePredicted Outcome/PropertyReference
Environmental Contamination Random Forest, Multiple Linear RegressionGroundwater arsenic concentration mdpi.com
Environmental Contamination Boosted Regression TreeProbability of high arsenic in groundwater acs.org
Material Properties Random Forest, K-nearest NeighborsProperties of chalcogenide glasses (containing As, S) arxiv.org
Chemical Reactivity Linear Discriminant AnalysisReactivity of starting materials in a reaction nih.gov
Soil Contamination Cubist, Gaussian Process Regression, SVMArsenic concentration in farmland soil researchgate.net

Elucidation of Transient Arsino, thioxo- Intermediates in Complex Reaction Systems

Many chemical and biochemical transformations involving arsenic and sulfur proceed through short-lived, highly reactive intermediates. d-nb.info The direct detection and characterization of these transient species are challenging but crucial for understanding reaction mechanisms. Thioarsenites, for example, are known to be highly labile and can be considered transient intermediates in the formation of more stable thioarsenates. d-nb.info

The instability of thioarsenic species, which can readily degrade upon exposure to air or changes in pH, necessitates the development of specialized analytical techniques. cabidigitallibrary.orgresearchgate.net Advanced analytical methods, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), are instrumental in separating and identifying different arsenic species in complex mixtures. researchgate.netfrontiersin.orgnih.gov These techniques allow for the monitoring of transformations between species over time, providing indirect evidence for the involvement of transient intermediates. frontiersin.orgacs.org

Future research in this area will focus on the development of time-resolved spectroscopic and spectrometric techniques to directly observe arsino, thioxo- intermediates. This could involve techniques like stopped-flow spectroscopy or rapid-freeze-quench methods coupled with sensitive detection. Computational modeling, including density functional theory (DFT) calculations, will also play a vital role in predicting the structures, stabilities, and spectroscopic signatures of these elusive species, aiding in their experimental identification. Understanding the chemistry of these transient intermediates is fundamental to controlling reaction pathways and predicting the fate of thioarsenic compounds in various systems. usda.gov

Comprehensive Understanding of Arsino, thioxo- in Environmental Thioarsenic Speciation and Transformation Mechanisms

The arsino, thioxo- functional group is a key component of various thioarsenic species that play a critical role in the biogeochemical cycling of arsenic in sulfidic environments. researchgate.netdiva-portal.orgnih.gov Thioarsenic compounds, which are sulfur analogues of arsenic oxyanions, are found in environments such as geothermal hot springs, anoxic sediments, and some groundwater systems. acs.orgresearchgate.net

The speciation of arsenic is a determining factor in its mobility, bioavailability, and toxicity. researchgate.net Thioarsenates and thioarsenites have different chemical properties compared to their oxygenated counterparts, arsenate and arsenite. researchgate.net For example, thioarsenates generally show a weaker adsorption to iron minerals, which can lead to increased arsenic mobility in the environment.

The transformation between different thioarsenic species, and between thio- and oxo-arsenic species, is influenced by a multitude of factors including pH, redox potential, and the presence of sulfide (B99878). researchgate.net Microbial activity is also a key driver of these transformations. frontiersin.orgacs.org For instance, some bacteria can catalyze the oxidation of arsenite to arsenate, which can then react with sulfide to form thioarsenates. frontiersin.org Conversely, some microbes can mediate the transformation of thioarsenates. acs.org

A comprehensive understanding of the role of arsino, thioxo- compounds in these processes is essential for predicting the fate and transport of arsenic in the environment and for developing effective remediation strategies. researchgate.net This requires a multi-faceted approach combining field measurements, laboratory experiments, and geochemical modeling. researchgate.net The development of robust analytical methods for the accurate quantification of different thioarsenic species in environmental samples remains a critical research need. researchgate.netnih.gov

Table 3: Common Thioarsenic Species in the Environment

Species NameChemical Formula (example)Common Environments
Monothioarsenate[AsO₃S]³⁻Sulfidic hot springs, paddy soils frontiersin.org
Dithioarsenate[AsO₂S₂]³⁻Sulfidic hot springs, geothermal waters frontiersin.orgfrontiersin.org
Trithioarsenate[AsOS₃]³⁻Sulfidic hot springs, geothermal waters frontiersin.orgacs.org
Tetrathioarsenate[AsS₄]³⁻Sulfidic hot springs frontiersin.org
Dimethylmonothioarsinic acid(CH₃)₂As(S)OH (DMMTA)Rice grains, marine organisms researchgate.net
Dimethyldithioarsinic acid(CH₃)₂As(S)SH (DMDTA)Rice grains uni-bayreuth.de

Q & A

Q. What are the key challenges in scaling up the synthesis of arsino-thioxo compounds while maintaining purity and structural integrity, and what mitigation strategies exist?

  • Methodological Answer: Challenges include exothermic side reactions and purification bottlenecks. Mitigate via flow chemistry for heat dissipation and inline PAT (Process Analytical Technology) tools (e.g., NIR spectroscopy) for real-time purity monitoring. Recrystallization protocols optimized for large-scale reactors can preserve structural integrity .

Methodological Frameworks

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies. For example, assess whether discrepancies arise from non-standardized purity assays or environmental controls .
  • Experimental Design : Use the PICO framework (Population: compound variants; Intervention: synthetic variables; Comparison: control groups; Outcome: yield/stability) to structure hypothesis-driven studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.